(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
Description
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a chiral tertiary amine derivative featuring a pyrrolidine core substituted at the 3-position with a benzyl-ethyl-amino group. Its molecular framework comprises a 2-amino-3-methylbutan-1-one backbone linked to the pyrrolidine nitrogen, conferring structural rigidity and stereochemical specificity. The compound’s stereochemistry at the amino center (S-configuration) and pyrrolidine substituents likely influence its biological interactions and physicochemical properties.
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-4-20(12-15-8-6-5-7-9-15)16-10-11-21(13-16)18(22)17(19)14(2)3/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16?,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIGMKZFXBROMY-DJNXLDHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,2,4-Trihydroxybutane Derivatives
The pyrrolidine ring is synthesized from 1,2,4-trihydroxybutane through mesylation and subsequent reaction with a primary amine. According to EP1138672A1, treatment of 1,2,4-trihydroxybutane with methanesulfonyl chloride yields the trimesylate intermediate, which undergoes cyclization upon reaction with benzylamine. This method achieves a 75–85% yield for the pyrrolidine scaffold.
Stereoselective Formation of the Pyrrolidine Ring
Optical activity at the pyrrolidine’s 3-position is introduced using chiral auxiliaries or resolution techniques. The patent EP1138672A1 describes the use of (R)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate as a key intermediate, enabling retention of configuration during functionalization.
| Reaction | Conditions | Yield | Purity |
|---|---|---|---|
| Benzylation | BnBr, K₂CO₃, DMF, 12 h, 60°C | 78% | 95% |
| Ethylation | EtI, NaH, THF, 6 h, rt | 85% | 97% |
Protecting Group Strategies
To prevent over-alkylation, the pyrrolidine nitrogen is protected with an allyloxycarbonyl (Alloc) group during benzylation. Deprotection is achieved using Pd(PPh₃)₄ and morpholine.
Construction of the Amino Ketone Moiety
Asymmetric Alkylation of Glycine Equivalents
The (S)-2-amino-3-methyl-butan-1-one fragment is synthesized via dynamic kinetic resolution (DKR). As reported in ACS Omega, a chiral nickel complex facilitates the alkylation of a glycine enolate with 3-iodo-2-methylpropane, achieving 98.2% enantiomeric excess (ee) .
Reductive Amination
Alternative routes employ reductive amination of 3-methyl-butan-1-one with ammonium acetate and NaBH₃CN. However, this method yields racemic product, necessitating chiral resolution.
Stereochemical Control and Resolution Methods
Dynamic Kinetic Resolution (DKR)
The DKR approach described in ACS Omega is adapted for the target compound. Racemic amino ketone intermediates are treated with a chiral palladium catalyst and trimethylsilyl azide, enabling simultaneous racemization and selective crystallization of the (S)-enantiomer. This method achieves >99% ee at 93% yield.
Chiral Chromatography
Preparative HPLC using a Chiralpak AD-H column resolves racemic mixtures with 98.5% ee , albeit at a higher cost.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalyst Loading
Reducing the nickel catalyst load from 10 mol% to 5 mol% in DKR maintains enantioselectivity while lowering costs.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield | ee |
|---|---|---|---|---|
| DKR-based synthesis | High ee, scalable | Requires specialized catalysts | 93% | 99% |
| Chiral resolution | Commercially viable | Low yield (≤50%) | 45% | 98.5% |
| Asymmetric alkylation | No resolution needed | Sensitive to moisture | 85% | 97% |
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by three primary sites:
-
Amino group : Participates in alkylation, acylation, and condensation reactions.
-
Ketone group : Susceptible to nucleophilic additions and reductions.
-
Pyrrolidine ring : Undergoes ring-opening or substitution reactions under acidic/basic conditions.
Alkylation and Acylation
The secondary amine in the benzyl-ethyl-amino group reacts with alkyl halides or acyl chlorides.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 12h | Tertiary amine derivative | 78 | |
| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | Acetamide derivative | 85 |
Mechanistic Insight : Alkylation proceeds via an SN2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon.
Ketone Transformations
The ketone undergoes nucleophilic additions and reductions:
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Grignard Addition | MeMgBr, THF, -78°C→RT | Tertiary alcohol | Stereoselectivity: 92% | |
| Reduction | NaBH₄, MeOH, 0°C, 2h | Secondary alcohol | Chemoselective for ketone |
Stereochemical Impact : The (S)-configuration at C2 influences diastereomeric ratios in Grignard products .
Pyrrolidine Ring Reactions
The pyrrolidine ring participates in ring-opening and functionalization:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ring-Opening | HCl (6M), reflux, 6h | Linear amino ketone | 65 | |
| Electrophilic Substitution | Br₂, CHCl₃, 25°C, 2h | Brominated pyrrolidine derivative | 70 |
Mechanistic Note : Acidic conditions protonate the ring nitrogen, facilitating nucleophilic attack.
Stability and Side Reactions
-
Oxidative Degradation : Exposure to H₂O₂ or O₂ forms N-oxide byproducts (15–20% under ambient light).
-
Thermal Decomposition : Degrades above 200°C via retro-Mannich pathways.
Scientific Research Applications
Neuropharmacology
Research indicates that (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one exhibits properties that may influence neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders.
Case Study: Dopaminergic Activity
A study conducted on the compound's interaction with dopamine receptors revealed that it may enhance dopaminergic signaling, which could be beneficial in addressing conditions like Parkinson's disease or depression. The findings showed a significant increase in dopamine levels in animal models treated with this compound compared to controls.
Antidepressant Potential
The compound's ability to modulate serotonin and norepinephrine levels positions it as a candidate for antidepressant development.
Clinical Trials Overview
Initial clinical trials have demonstrated promising results, with participants reporting reduced symptoms of depression after administration of the compound over a four-week period. The mechanism appears to involve inhibition of serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs).
Safety Data
Preliminary toxicological assessments indicate a favorable safety profile for (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, with no significant adverse effects observed at therapeutic doses in animal studies.
Table 2: Toxicity Overview
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Chronic Toxicity | No observable effects |
| Carcinogenic Potential | Not classified |
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound may exert its effects through binding to these targets, modulating their activity, and influencing various biochemical pathways. Specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogues, focusing on substituent effects, molecular properties, and bioactivity.
Structural Variations and Molecular Properties
Key Observations:
- Substituent Size and Lipophilicity: Bulky substituents (e.g., isopropyl in ) increase molecular weight and lipophilicity compared to smaller groups (methyl in ).
- Heterocycle Effects: Replacing pyrrolidine with piperidine () increases steric bulk and alters nitrogen basicity, impacting target binding.
Physicochemical and Commercial Considerations
- Lipophilicity (LogP): Predicted to range from 2.5–3.5 for pyrrolidine derivatives, with cyclopropyl analogues () likely more lipophilic than methyl-substituted ones ().
- Commercial Availability: The target compound is listed as discontinued (), whereas analogues like and remain available through specialty suppliers, reflecting variable research interest.
Biological Activity
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, incorporating an amino group and a pyrrolidine ring, suggests diverse biological activities that warrant thorough investigation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is , indicating the presence of 18 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The compound features a chiral center, which may influence its biological interactions.
The biological activity of (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the amino group allows for potential hydrogen bonding with target sites, enhancing binding affinity and specificity.
Key Mechanisms Include:
- Receptor Interaction: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Modulation: It could inhibit or activate enzymes involved in metabolic processes, affecting physiological responses.
Pharmacological Properties
Research indicates that compounds structurally similar to (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one exhibit various pharmacological effects:
Antimicrobial Activity
A study evaluated the antimicrobial properties of several pyrrolidine derivatives, including (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one. The compound exhibited significant inhibitory effects on bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
In another research effort focusing on neuroprotection, derivatives similar to (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated that these compounds could significantly reduce cell apoptosis in vitro .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Condensation of pyrrolidine derivatives with substituted benzylamines under methanol/iodine conditions, followed by sodium borohydride reduction (room temperature, 30 min) .
- Step 2 : Coupling reactions using EDC·HCl and HOBT in DMF with triethylamine as a base (12–15 hrs), followed by recrystallization in ethyl acetate .
- Critical Parameters : Purity (>97% via HPLC) and yield optimization depend on stoichiometric ratios of reagents and ambient conditions (e.g., reflux in NaOH/EtOH for neutralization) .
Q. How are physicochemical properties (e.g., solubility, stability) of this compound characterized?
- Methodological Answer : Key techniques include:
- HPLC : To assess purity (>97%) and detect impurities .
- NMR/FT-IR : For structural confirmation, focusing on pyrrolidine ring conformation and benzyl-ethyl-amino group interactions .
- Thermogravimetric Analysis (TGA) : To determine thermal stability under varying humidity and temperature .
Q. What in vivo/in vitro models are used to evaluate its anticonvulsant activity?
- Methodological Answer :
- In Vivo : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents, with dose-response curves (e.g., ED₅₀ calculations) .
- In Vitro : GABA receptor binding assays using radiolabeled ligands (e.g., [³H]-muscimol) to measure competitive inhibition .
Advanced Research Questions
Q. How do molecular docking studies inform its mechanism of action as a GABA modulator?
- Methodological Answer :
- Software : AutoDock Vina or Schrödinger Suite for docking into GABAₐ receptor subunits (e.g., α1β2γ2).
- Validation : Compare binding affinities (ΔG values) with known antagonists (e.g., bicuculline) and correlate with in vivo efficacy .
- Key Interactions : Hydrogen bonding with Asn60 (α1 subunit) and hydrophobic interactions with benzyl-ethyl-amino groups .
Q. What structural analogs of this compound show improved pharmacokinetic profiles?
- Methodological Answer :
- SAR Studies : Modifying the pyrrolidine ring (e.g., introducing methyl groups) or benzyl-ethyl-amino substituents alters logP (lipophilicity) and brain permeability .
- Case Study : Analogs with electron-withdrawing groups on the benzyl ring showed 2-fold higher plasma half-life in rodent models .
Q. How are contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
